Swertifrancheside
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-8-yl]-1,4,8-trihydroxy-6-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28O17/c1-49-11-5-15(39)22-19(6-11)51-33-17(41)7-12(26(42)24(33)29(22)45)21-28(44)25(35-32(48)31(47)27(43)20(9-36)52-35)30(46)23-16(40)8-18(50-34(21)23)10-2-3-13(37)14(38)4-10/h2-8,20,27,31-32,35-39,41-44,46-48H,9H2,1H3/t20-,27-,31+,32-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAANJQNFIJSRTK-KYRPIRIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)C6C(C(C(C(O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165961 | |
| Record name | Swertifrancheside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155740-03-7 | |
| Record name | 2-[2-(3,4-Dihydroxyphenyl)-6-β-D-glucopyranosyl-5,7-dihydroxy-4-oxo-4H-1-benzopyran-8-yl]-1,4,8-trihydroxy-6-methoxy-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155740-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Swertifrancheside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155740037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Swertifrancheside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Ethnobotanical Relevance of Swertifrancheside
Isolation and Identification from Botanical Sources
The discovery and characterization of swertifrancheside are rooted in the study of its natural plant source.
Specific Plant Species: Swertia franchetiana
This compound was first isolated from Swertia franchetiana, a plant belonging to the Gentianaceae family. acs.orgtandfonline.com This species is a traditional Tibetan folk medicine known as 'Zangyinchen' and is found at high altitudes in regions of China, including Qinghai, Xizang, Sichuan, and the south of Gansu. tandfonline.comilo.org In traditional practices, Swertia franchetiana has been used to address ailments such as bilious hepatitis, cholecystitis, and hepatogenous jaundice. tandfonline.com The plant's bitter taste is a recognized characteristic. acs.org The increasing demand for its use in traditional medicine has led to concerns about overharvesting and the potential for the wild resource to become endangered. ilo.org
Compound Class: Flavone-Xanthone Glucoside and Dimer Distinction
This compound is a chemically complex molecule, identified as the first flavone-xanthone C-glucoside. acs.orgmdpi.com Its structure is a dimer, meaning it is formed by the joining of two different molecular units. nih.gov Specifically, it is a heterodimer composed of a xanthone (B1684191) unit linked to a flavone (B191248) unit. mdpi.com The xanthone part is 1,5,8-trihydroxy-3-methoxy-9H-xanthen-9-one, and this is coupled with a C-glycosylated 5,7,3',4'-tetrahydroxyflavone. nih.gov This linkage makes it a member of the biaryl class of compounds. nih.gov Xanthones themselves are a class of heterocyclic compounds with a dibenzo-γ-pyrone framework, found as secondary metabolites in some plants and fungi. wits.ac.zaresearchgate.net Flavonoids, including flavones, are characterized by a 15-carbon skeleton with two phenyl rings and a heterocyclic ring. bibliotekanauki.pl The term "glycoside" indicates the presence of a sugar moiety, in this case, a glucose unit attached via a carbon-carbon bond (C-glucoside). nih.govbibliotekanauki.placs.org
Ethnobotanical Context of Swertia Genus
The genus Swertia has a rich history of use in various traditional medicinal systems, providing the backdrop for the discovery of compounds like this compound.
Traditional Medicinal Uses of Swertia Species
The Swertia genus, comprising over 170 species, is highly valued in traditional medicine, particularly in Indian, Chinese, and Tibetan systems. researchgate.netafricanjournalofbiomedicalresearch.com Species of this genus have been traditionally used to treat a wide array of ailments. These include hepatitis, diabetes, jaundice, liver disorders, gastrointestinal issues, and malaria. researchgate.netafricanjournalofbiomedicalresearch.com For instance, Swertia chirayita is a well-known species used for chronic fever, anemia, bronchial asthma, and as a blood purifier. nih.gov The bitter taste of these plants is a prominent feature, attributed to their bioactive compounds. cabidigitallibrary.orgbenthamdirect.com The roots are often considered the most potent part of the plant. cabidigitallibrary.org The whole plant of various Swertia species is utilized in different preparations. cabidigitallibrary.orgscialert.net
Table 1: Traditional Uses of Selected Swertia Species
| Species | Traditional Use |
| Swertia franchetiana | Hepatitis, cholecystitis, jaundice, hypoglycemia. tandfonline.comresearchgate.net |
| Swertia chirayita | Chronic fever, malaria, anemia, liver disorders, diabetes. nih.govbenthamdirect.com |
| Swertia mussotii | Liver disorders. nepjol.info |
| Swertia hookeri | Jaundice, hypertension, microbial infections. researchgate.net |
| Swertia purpurascens | CNS stimulant actions. cabidigitallibrary.org |
Ethnobotanical Research Methodologies and Data Validation
Ethnobotanical research investigates the relationships between people and plants, documenting traditional knowledge of their uses. fiveable.me This research employs a combination of qualitative and quantitative methods to ensure the accuracy and reliability of the data collected. biologynotesonline.comethnobotanyjournal.orgjuniperpublishers.com
Qualitative methods are foundational and include:
Participant Observation: Researchers immerse themselves in the community to gain a deep understanding of cultural practices and knowledge surrounding plant use. biologynotesonline.comresearchgate.net
Interviews: Semi-structured and open-ended interviews with knowledgeable informants, such as traditional healers and elders, are crucial for gathering detailed information. globalresearchonline.netresearchgate.net
Focus Group Discussions: These interactive sessions help to validate information and understand community-wide perspectives on plant uses. juniperpublishers.com
Quantitative methods provide a systematic way to analyze the cultural significance of plants and include:
Quantitative Indices: Tools like the Use Value (UV) index help to measure the relative importance of different plant species within a community. ethnobotanyjournal.orgglobalresearchonline.net
Statistical Analysis: This is used to test hypotheses and validate the significance of the collected ethnobotanical data. ethnobotanyjournal.orgglobalresearchonline.net
Data validation is a critical component of ethnobotanical research. globalresearchonline.net It involves cross-checking information from different sources, such as multiple informants and literature reviews. biologynotesonline.com The collection of voucher specimens of plants is essential for accurate botanical identification. ethnobotanyjournal.org This multidisciplinary approach, integrating botany, anthropology, and pharmacology, ensures that the documented traditional knowledge is both comprehensive and scientifically sound. biologynotesonline.com
Biosynthesis of Xanthone Frameworks Relevant to Swertifrancheside
Primary Biosynthetic Pathways of Xanthones
In higher plants, the biosynthesis of the dibenzo-γ-pyrone nucleus of xanthones is not derived from a single precursor pathway but rather from the convergence of two major metabolic streams. mdpi.comnih.govnih.gov The A-ring of the xanthone (B1684191) structure originates from the acetate-malonate pathway, while the B-ring and the carbonyl group are products of the shikimate pathway. scielo.brnih.gov This mixed origin is a hallmark of xanthone biosynthesis in plant families like Gentianaceae, to which Swertia belongs. mdpi.comresearchgate.net
The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids and other aromatic compounds in plants. nih.govfrontiersin.org Its contribution to the xanthone framework begins with precursors from central carbohydrate metabolism, namely phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). nih.govfrontiersin.org These molecules enter a multi-step enzymatic sequence to produce shikimic acid.
From shikimate, the pathway can proceed via two distinct routes to provide the C6-C1 unit (the B-ring and carbonyl carbon) of the xanthone scaffold:
L-Phenylalanine-dependent pathway: In many plants, shikimate is converted to the aromatic amino acid L-phenylalanine. mdpi.com This is then transformed through a series of reactions into benzoyl-CoA, a key precursor for the subsequent condensation step. mdpi.com
L-Phenylalanine-independent pathway: In the Gentianaceae family, evidence points to a more direct route where shikimate is converted to 3-hydroxybenzoic acid without proceeding through L-phenylalanine. frontiersin.orgmdpi.com This 3-hydroxybenzoic acid is then activated to its CoA-ester, 3-hydroxybenzoyl-CoA. frontiersin.orgmdpi.com
Regardless of the specific route, the shikimate pathway is responsible for generating an activated benzoic acid derivative that forms one of the two aromatic rings of the eventual xanthone core. mdpi.comfrontiersin.org
The acetate-malonate pathway is the source of the second aromatic ring (the A-ring). This pathway builds carbon chains through the sequential addition of two-carbon units derived from acetyl-CoA. The key building block for the extension is malonyl-CoA, formed by the carboxylation of acetyl-CoA.
The biosynthesis of the xanthone core reaches a critical condensation step where the benzoyl-CoA derivative (from the shikimate pathway) is combined with three molecules of malonyl-CoA. mdpi.commdpi.com This reaction, catalyzed by the enzyme benzophenone (B1666685) synthase (BPS), results in the formation of a polyketide chain that rapidly cyclizes and aromatizes to form a central benzophenone intermediate, specifically 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgmdpi.comnih.gov This molecule stands at a crucial branch point, poised for the final ring closure that defines the xanthone structure. frontiersin.org
Enzymatic and Genetic Aspects of Xanthone Biosynthesis
The conversion of the benzophenone intermediate into the tricyclic xanthone core and its subsequent modifications are orchestrated by a series of specific enzymes, the genes for which have been increasingly identified and characterized.
The key enzymatic step is the intramolecular oxidative coupling of the 2,3′,4,6-tetrahydroxybenzophenone intermediate. researchgate.netfrontiersin.org This crucial cyclization is catalyzed by cytochrome P450 monooxygenases, which function as xanthone synthases. mdpi.comresearchgate.net Research has identified two distinct enzymes with different regioselectivity: mdpi.comresearchgate.net
CYP81AA1 (1,3,7-trihydroxyxanthone synthase): This enzyme catalyzes the cyclization via oxidative coupling at the para-position relative to the 3'-hydroxyl group of the benzophenone, leading to the formation of 1,3,7-trihydroxyxanthone. mdpi.comresearchgate.net
CYP81AA2 (1,3,5-trihydroxyxanthone synthase): This enzyme directs the coupling to the ortho-position, resulting in the 1,3,5-trihydroxyxanthone (B1664532) isomer. mdpi.com
These core xanthone structures are the precursors for the vast diversity of xanthones found in nature, which are generated through further downstream modifications such as hydroxylation, methylation, prenylation, and glycosylation. frontiersin.org For instance, the formation of xanthone glucosides is mediated by UDP-glucose-dependent glucosyltransferases (GTs), such as StrGT9 identified in gentian, which attaches a glucose moiety to the xanthone aglycone. nih.gov Further modifications, like malonylation, are catalyzed by malonyltransferases (e.g., StrAT2). nih.gov The genes encoding these enzymes (BPS, CYPs, GTs) have been isolated from various xanthone-producing plants, providing valuable tools for understanding the regulation and evolution of this important biosynthetic pathway. nih.govontosight.ai
Chemical Synthesis and Derivatization of Swertifrancheside Analogues
Strategies for Xanthone (B1684191) Nucleus Construction
The dibenzo-γ-pyrone framework, the core of xanthones, can be constructed through several synthetic routes. up.ptnih.gov The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Classical methods generally involve the intramolecular cyclization of either benzophenone (B1666685) or diaryl ether intermediates. researchgate.netrhhz.net
A prevalent and high-yielding strategy for xanthone synthesis involves the construction of a benzophenone intermediate followed by a cyclization step. up.pt
Friedel-Crafts Acylation: This two-step method is one of the most common approaches. cuni.cz It begins with the Friedel-Crafts acylation of a phenolic derivative with a substituted benzoyl chloride, typically using a Lewis acid catalyst like aluminum chloride, to form a 2-hydroxybenzophenone. cuni.cz Subsequent cyclization of the benzophenone, often through dehydration of a 2,2'-dihydroxybenzophenone (B146640) intermediate, yields the xanthone core. up.ptresearchgate.net Modifications to this classical method include the use of trifluoroacetic acid anhydride (B1165640) for the acylation step. up.pt
Grover, Shah, and Shah (GSS) Reaction: This is a one-pot synthesis that involves heating a salicylic (B10762653) acid derivative and a phenol (B47542) with a dehydrating agent, such as zinc chloride in phosphoryl chloride. up.ptresearchgate.net The reaction proceeds through a benzophenone intermediate. However, for direct cyclization to the xanthone, the benzophenone must possess an additional hydroxyl group at a suitable position. up.pt
Tandem Etherification-Acylation: A modern approach utilizes the reaction of salicylates with diaryliodonium salts, catalyzed by copper(II) triflate (Cu(OTf)₂). This method proceeds via an intermolecular etherification followed by an intramolecular acylation in a one-pot process, offering good yields and tolerance for various functional groups. ccspublishing.org.cnresearchgate.net
A comparison of these acylation-based methods is presented below.
| Method | Description | Key Features |
| Friedel-Crafts Acylation | Two-step process: acylation of a phenol to a benzophenone, followed by cyclization. cuni.cz | High yields, but regioselectivity can be an issue. up.ptcuni.cz |
| Grover, Shah, and Shah (GSS) | One-pot condensation of a salicylic acid and a phenol. up.pt | Simpler procedure, but limited by the requirement for specific hydroxylation patterns for direct cyclization. up.pt |
| Tandem Etherification-Acylation | Copper-catalyzed reaction of salicylates and diaryliodonium salts. ccspublishing.org.cnresearchgate.net | Mild conditions, good functional group tolerance, high efficiency. rhhz.netccspublishing.org.cn |
The Ullmann condensation provides an alternative route via a diaryl ether intermediate. up.ptcuni.cz The traditional method involves the copper-catalyzed reaction of a sodium phenolate (B1203915) with a benzoic acid derivative that has a halogen in the ortho position. up.pt The resulting 2-aryloxybenzoic acid is then cyclized through an electrophilic cycloacylation to form the xanthone ring. up.ptresearchgate.net
While effective, the classical Ullmann reaction often requires harsh conditions. Significant improvements have been developed to overcome these limitations:
Modified Catalytic Systems: The use of N,N-dimethyl glycine (B1666218) as a ligand with a copper(I) iodide (CuI) catalyst and cesium carbonate (Cs₂CO₃) as the base allows the reaction to proceed at lower temperatures and shorter reaction times with improved yields compared to traditional conditions. up.pt
Optimized Procedures: An improved synthesis of the anticancer agent 5,6-dimethylxanthone-4-acetic acid (DMXAA) was achieved with a 22% yield from 3,4-dimethylbenzoic acid using an optimized Ullmann reaction strategy. nih.gov
Beyond the classical routes, several non-conventional methods have been developed for xanthone synthesis.
Photochemical Reactions:
Photo-Fries Rearrangement: Diaryl esters can be rearranged to form benzophenone intermediates upon exposure to light, which can then cyclize to form the xanthone skeleton. up.pt
Oxidative Photocyclization: Dimeric xanthone derivatives have been synthesized via oxidative photochemical cyclization. chim.it In other instances, benzoxanthones have been synthesized using a photochemical strategy involving the irradiation of binaphthol-derived precursors. mdpi.com Direct irradiation of 3-aryl-4H-chromen-4-ones can also yield (2-hydroxyphenyl)(fusedphenyl)methanones, which are precursors to xanthones, in a transition-metal-free process. rsc.org
Other Approaches:
Smiles Rearrangement: Diaryl esters can undergo a Smiles rearrangement to form diaryl ether intermediates, which then cyclize. up.ptnih.gov
Pyrolysis: The xanthone skeleton can be formed directly by the pyrolysis of diaryl esters. up.pt
Synthesis from Poly-β-ketides: This biosynthetic-like approach is generally limited to simpler xanthones due to low yields and potential side reactions. wits.ac.za
A novel and efficient method for xanthone synthesis involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant. wits.ac.zawits.ac.zanih.gov This strategy typically involves the oxidative cyclization of a phenol-containing benzophenone precursor. researchgate.net For example, the reaction of (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone with CAN yields 2,3-dimethoxy-9H-xanthen-9-one. nih.govresearchgate.net This CAN-mediated oxidation can also be used for oxidative demethylation coupled with cyclization. sci-hub.se The method has proven effective for creating a range of xanthone and related dione (B5365651) compounds, sometimes leading to unexpected but interesting structures like spiro compounds. wits.ac.zawits.ac.za
| Precursor | Product(s) | Yield | Reference |
| (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone | 2,3-dimethoxy-9H-xanthen-9-one | 91% | wits.ac.zanih.gov |
| (1,4-dimethoxynaphthalen-2-yl)(2-hydroxyphenyl)methanone | 12a-methoxy-5H-benzo[c]xanthenes-5,7(12aH)-dione | 72% | wits.ac.zanih.gov |
| (5-chloro-2-hydroxyphenyl)(2,4,5-trimethoxyphenyl)methanone | 7-chloro-2,3-dimethoxy-9H-xanthene-9-one and other spiro/dione products | - | wits.ac.zawits.ac.za |
Total Synthesis Approaches for Complex Xanthone Derivatives
The total synthesis of complex natural xanthones, which often feature dense oxygenation, prenyl groups, or dimerization, requires highly convergent and stereoselective strategies. nih.govresearchgate.net These syntheses serve as a platform for developing analogues of intricate molecules like swertifrancheside. up.pt
An example is the asymmetric total synthesis of FD-594, a complex polycyclic xanthone. researchgate.netscilit.com This synthesis was achieved in a longest linear sequence of 20 steps and featured key strategies such as:
Convergent Approach: The molecule was assembled from major fragments, including a trans-9,10-dihydrophenanthrene-9,10-diol unit and a 2,6-dideoxy trisaccharide fragment. researchgate.net
Key Reactions: The synthesis involved an asymmetric dihydroxylation and a copper-mediated oxidative cyclization to form the B-C-D ring system. A late-stage stereoselective glycosylation was used to attach the complex sugar moiety. researchgate.net
Another approach involves building one of the aromatic rings onto a pre-existing scaffold, as demonstrated in the synthesis of the natural product bikaverin. wits.ac.za The synthesis of dimeric xanthones, which are structurally relevant to this compound, has also been accomplished, for instance, in the total synthesis of secalonic acids via a homo-coupling reaction of a functionalized dehydroxanthene. up.pt
Synthetic Modification and Lead Optimization of this compound Structures
Lead optimization is a critical phase in drug discovery aimed at refining a compound's structure to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.comresearchgate.net For a complex lead compound like this compound, which inhibits HIV-1 reverse transcriptase, several optimization strategies can be envisioned. nih.gov
Structural Simplification: Given the high molecular complexity of this compound, simplification is a viable strategy. nih.gov This could involve replacing the flavone-C-glycoside portion with simpler, synthetically accessible aromatic or heterocyclic groups that mimic its binding interactions, thereby reducing molecular weight and improving drug-like properties. nih.gov
Functional Group Modification: The existing functional groups on the xanthone and flavone (B191248) scaffolds (hydroxyl, methoxy) can be manipulated. danaher.com For example, alkylation, acylation, or halogenation of the hydroxyl groups on the xanthone core can modulate lipophilicity and binding affinity. The synthesis of various aminated xanthones has been explored to improve biological activity. researchgate.net
Side-Chain Decoration: This strategy involves retaining the core scaffold responsible for primary binding interactions while modifying peripheral side chains. arxiv.org For this compound, this could mean keeping the xanthone core intact while varying the substituents on the attached flavone-like moiety to explore the SAR.
Isosteric Replacement: Replacing certain functional groups or ring systems with others that have similar steric and electronic properties (isosteres) can improve pharmacokinetic profiles. For example, a hydroxyl group could be replaced with an amino or thiol group, or a benzene (B151609) ring could be swapped for a pyridine (B92270) or thiophene (B33073) ring.
Computational tools can aid in this process by predicting how structural modifications will affect binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, making the lead optimization process more efficient. frontiersin.org
Pharmacological Actions and Molecular Mechanisms of Swertifrancheside
Anti-HIV Activities of Swertifrancheside
Research has identified this compound as an inhibitor of the human immunodeficiency virus type 1 (HIV-1). herbapolonica.plresearchgate.netbibliotekanauki.pl Its primary mechanism of action against the virus is through the inhibition of a critical enzyme in the HIV life cycle.
Inhibition of HIV-1 Reverse Transcriptase
This compound has been shown to be a potent inhibitor of the DNA polymerase activity of HIV-1 reverse transcriptase (RT). nih.gov HIV-1 RT is essential for the replication of the viral genome. scielo.br The compound was found to have a 50% inhibitory dose (IC50) of 43 µM against HIV-1 RT. nih.govthieme-connect.com It is important to note that while active, its selectivity for HIV-1 RT may be limited as it has been observed to inhibit other polymerases as well. thieme-connect.com
Mechanistic Elucidation of Enzyme Inhibition by this compound
The inhibitory action of this compound on HIV-1 RT has been further investigated to understand its precise molecular mechanisms.
Studies have revealed that this compound's mechanism of action involves its ability to bind to the DNA template-primer. nih.govresearchgate.netbioseek.eu This interaction is a key step in its ability to halt the activity of the HIV-1 RT enzyme. nih.govbioseek.eu The binding of this compound to the DNA template-primer complex interferes with the normal process of reverse transcription. nih.govbioseek.eu
Kinetic studies have further clarified the nature of this compound's inhibitory effects. It exhibits competitive inhibition with respect to the template-primer. nih.gov This indicates that this compound directly competes with the natural substrate (the template-primer) for binding to the enzyme's active site. sigmaaldrich.comlibretexts.org
In contrast, with respect to thymidine (B127349) triphosphate (TTP), a deoxynucleoside triphosphate necessary for DNA synthesis, this compound displays mixed-type inhibition. nih.gov Mixed-type inhibition is a more complex form where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's catalytic rate and its substrate affinity. nih.govyoutube.com This dual mechanism of competitive and mixed-type inhibition underscores the multifaceted way in which this compound disrupts the function of HIV-1 reverse transcriptase. nih.gov
Broader Biological Activities Associated with Xanthone (B1684191) Class
The xanthone structural class, to which this compound belongs, is known for a wide array of biological activities. mdpi.comnih.gov Xanthones are polyphenolic compounds found in a limited number of plant families. frontiersin.org Their diverse structures contribute to their various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. mdpi.comfrontiersin.orgtaylorandfrancis.com
Antimicrobial Effects of Flavonoids and Xanthones
Both flavonoids and xanthones have been recognized for their antimicrobial properties. intec.edu.dodoi.org Xanthones, in particular, have been reported to exhibit broad-spectrum antibacterial activities. mdpi.com The antimicrobial mechanisms of flavonoids can involve the disruption of bacterial cell membranes, interference with essential enzymes, and inhibition of nucleic acid synthesis. intec.edu.domdpi.com The presence of hydroxyl groups and other structural features on the flavonoid and xanthone scaffolds plays a crucial role in their antibacterial efficacy. intec.edu.domdpi.com For instance, certain xanthone compounds have been shown to inhibit the respiratory chain in bacteria. intec.edu.do
Anti-inflammatory Potential of Xanthone Derivatives
Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone framework that are known to exhibit a wide range of biological activities. mdpi.commdpi.com These activities are attributed to their ability to interact with multiple protein receptors involved in the pathways of various diseases. mdpi.com Among their numerous pharmacological benefits, the anti-inflammatory potential of xanthone derivatives has been a subject of significant research. mdpi.comscialert.net Plants of the Swertia genus, a known source of this compound, are particularly rich in xanthones and have been used in traditional medicine to treat inflammatory conditions, hepatitis, and other ailments. scialert.netresearchgate.netacs.org
The anti-inflammatory action of xanthones is attributed to various mechanisms. Studies on xanthone-rich extracts and isolated xanthone compounds have demonstrated significant anti-inflammatory activity in various experimental models. hu.edu.jo For instance, xanthones isolated from Swertia chirayita, such as bellidifolin (B1667919) and swerchirin, have been shown to inhibit the production of pro-inflammatory cytokines. nih.gov
Detailed research has elucidated the molecular pathways involved. The anti-inflammatory effects of certain xanthones are achieved by modulating key signaling cascades. This includes the downregulation of the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory response. nih.gov Specifically, xanthones have been found to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2). nih.gov
This compound, a complex xanthone derivative, is classified as a flavone-xanthone C-glucoside dimer. nih.govnih.gov It was first isolated from Swertia franchetiana. nih.govnih.gov While much of the research on this compound has focused on its activity as an HIV-1 reverse transcriptase inhibitor, its structural classification as a xanthone places it within a group of compounds recognized for their anti-inflammatory properties. scialert.netnih.govnih.gov The general anti-inflammatory activities of xanthones from the Swertia genus suggest the potential for related effects in this compound. scialert.netresearchgate.net
The table below summarizes research findings on the anti-inflammatory effects of specific xanthone derivatives, illustrating the common mechanisms and outcomes observed in this class of compounds.
Research Findings on Anti-inflammatory Activity of Xanthone Derivatives
| Xanthone Derivative | Source | Experimental Model | Key Findings/Mechanism of Action | Reference |
|---|---|---|---|---|
| Bellidifolin | Swertia chirayita | LPS-stimulated RAW 264.7 macrophages | Inhibited production of IL-6, TNF-α, and PGE2. Suppressed protein expression of COX-2. Attenuated phosphorylation of JNK, ERK, p38 MAPKs, Akt, and the p65 subunit of NF-κB. | nih.gov |
| Swerchirin | Swertia chirayita | LPS-stimulated RAW 264.7 macrophages | Inhibited production of pro-inflammatory cytokines IL-6 and TNF-α. | nih.gov |
| Mangiferin | Various, including Swertia species | General findings | Reported to have potent anti-inflammatory and CNS stimulant effects. | scialert.nethu.edu.jo |
| General Xanthone-Rich Extract | Swertia chirata | Carrageenan-induced rat paw edema | Showed significant anti-inflammatory activity in acute, subacute, and chronic models. | hu.edu.jo |
Advanced Analytical Methodologies for Swertifrancheside Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and quantifying Swertifrancheside from complex mixtures, such as crude plant extracts. The choice of technique is dictated by the physicochemical properties of the analyte and the objectives of the analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of xanthones and flavonoids like this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. lcms.cz Reversed-phase HPLC (RP-HPLC) is the preferred mode for separation.
Methodologies typically employ a C18 stationary phase, which provides excellent separation for moderately polar to non-polar compounds based on hydrophobic interactions. lcms.czmdpi.com The mobile phase usually consists of a gradient mixture of an aqueous solvent (often with a pH modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comscispace.com This gradient elution allows for the effective separation of a wide range of compounds with varying polarities that may be present in a plant extract.
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector. ijpsr.com Xanthone (B1684191) chromophores exhibit characteristic UV absorption in the range of 200–400 nm, allowing for selective detection. mdpi.comresearchgate.net For quantification, a calibration curve is constructed using a purified this compound standard over a specific concentration range. mdpi.com
Table 1: Example of HPLC Parameters for Xanthone Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm mdpi.comscispace.com |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile nih.gov |
| Elution | Gradient nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection Wavelength | ~230-260 nm and 300-380 nm (typical for xanthones) |
| Injection Volume | 10-20 µL mdpi.comscispace.com |
| Column Temperature | 25-30 °C scispace.com |
This table represents typical conditions for the analysis of xanthones and related compounds and may be optimized for this compound-specific analysis.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Related Compounds
Due to its high molecular weight and non-volatile nature as a glycoside, this compound is not directly amenable to Gas Chromatography (GC) analysis, which requires analytes to be volatile and thermally stable. youtube.com However, GC and GC-Mass Spectrometry (GC-MS) can be valuable for analyzing related, more volatile compounds that might be present alongside this compound or derived from it.
For instance, GC-MS could be used to profile smaller, non-polar compounds in an extract from Swertia franchetiana. Furthermore, if this compound were to be hydrolyzed to remove the sugar moiety and then derivatized to increase the volatility of the resulting aglycone, GC-MS could potentially be used for its analysis. Derivatization is a common strategy to make non-volatile compounds suitable for GC analysis. nih.gov
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. rjptonline.org As components elute from the GC column, they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for the identification of related compounds like simple xanthone or flavone (B191248) backbones in a sample matrix. mdpi.comnih.gov
Spectroscopic Techniques for Structural Confirmation and Analysis
Spectroscopic methods are indispensable for the de novo structural elucidation of novel compounds like this compound and for confirming the identity of isolated substances. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete chemical structure of organic molecules. cas.org One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. nih.gov For a complex molecule like this compound, which is a flavone-xanthone dimer with a C-glucoside unit, extensive two-dimensional (2D) NMR experiments are required. nih.gov These experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between protons, between protons and carbons, and across multiple bonds, allowing for the complete assembly of the molecular puzzle. mdpi.com The structure of this compound was originally elucidated based on such comprehensive spectroscopic analysis. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings and carbonyl groups in this compound. mdpi.com The UV spectrum of a xanthone derivative typically shows several absorption bands that can provide clues about the oxygenation pattern of the aromatic rings. mdpi.com
Mass Spectrometry (MS) Applications in this compound Detection and Characterization
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is crucial for determining the molecular weight of a compound and providing structural information through fragmentation analysis. wikipedia.org
For a large, polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are employed, often coupled with HPLC (LC-MS). nih.gov ESI allows the compound to be ionized directly from a liquid solution into the gas phase with minimal fragmentation, enabling the accurate determination of its molecular weight from the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ions. nih.gov
Tandem mass spectrometry (MS/MS or MSⁿ) provides deeper structural insights. ncsu.edu In an MS/MS experiment, a specific ion (e.g., the molecular ion of this compound) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. For a C-glycoside like this compound, characteristic fragment ions would arise from cleavages within the glycosidic unit and the xanthone and flavone skeletons. nih.gov Analyzing these fragmentation pathways helps to confirm the connectivity of the different structural units of the molecule. nih.govresearchgate.net
Validation Parameters for Analytical Methods
For an analytical method to be considered reliable and suitable for its intended purpose (e.g., quality control or scientific research), it must undergo a validation process. gavinpublishers.comresearchgate.netresearchgate.net Method validation demonstrates that the performance characteristics of the method meet the required standards. mdpi.com
Selectivity and Specificity
Selectivity and specificity are critical validation parameters that address a method's ability to measure the analyte of interest without interference from other components in the sample matrix. gavinpublishers.comloesungsfabrik.de
Specificity is the ability of the method to produce a response for a single, unique analyte. loesungsfabrik.de It is the ultimate degree of selectivity. iupac.org For an HPLC method, specificity is demonstrated by showing that the peak corresponding to this compound is pure and does not co-elute with other compounds, such as impurities, degradation products, or other constituents from the sample matrix. researchgate.net This can be confirmed using techniques like peak purity analysis with a DAD, which compares spectra across the peak, or by coupling the HPLC to a mass spectrometer (LC-MS) to confirm that the peak at the correct retention time has the correct mass-to-charge ratio for this compound. researchgate.netresearchgate.net
Selectivity refers to the ability of the method to distinguish and quantify the analyte from other substances that may be present in the sample. iupac.org A method is considered selective if it can resolve the analyte from potentially interfering components. researchgate.net In chromatography, this is often demonstrated by injecting a mixture of the analyte and known related compounds to show that they are separated with sufficient resolution. loesungsfabrik.de For complex samples like plant extracts, a blank matrix (an extract known not to contain this compound) is analyzed to ensure no interfering peaks are present at the retention time of the analyte. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Acetic Acid |
| Methanol |
| Helium |
Linearity and Calibration
The linearity of an analytical method establishes the relationship between the concentration of an analyte and the analytical signal. This is typically determined by preparing a series of calibration standards at different concentrations and plotting the instrument response against the concentration. The linearity is confirmed if the regression analysis yields a high correlation coefficient (r²), ideally close to 1.0.
For this compound, specific data regarding calibration curve equations (e.g., y = mx + c), the concentration ranges over which the method is linear, and the corresponding correlation coefficients have not been published in the available research.
Precision and Accuracy
Precision refers to the closeness of repeated measurements of the same sample, indicating the method's reproducibility. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Accuracy is the measure of how close the experimental value is to the true or accepted value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.
Detailed studies quantifying the intra-day and inter-day precision (RSD%) and accuracy (percentage recovery) for the analysis of this compound are not found in the current body of scientific literature.
Detection and Quantitation Limits
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with precision. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are crucial for analyzing samples with trace amounts of the compound.
Specific LOD and LOQ values (e.g., in µg/mL or ng/mL) for this compound using advanced analytical techniques like HPLC or UPLC-MS/MS have not been determined or reported in the available literature.
Preclinical in Vitro Research Models for Swertifrancheside Evaluation
Cell-Based Assays for Mechanistic Investigations
Cell-based assays represent a foundational tool in preclinical research, allowing for the study of a compound's effects in a controlled biological context. nih.gov These assays are instrumental in determining the mechanism of action, activity, and potential toxicity of drug candidates before they advance to more complex models. nih.govbio-rad.com
Research has identified Swertifrancheside as a potential antiviral agent, specifically targeting the human immunodeficiency virus (HIV). tandfonline.comnih.gov Isolated from the plant Swertia franchetiana, this compound has been shown to inhibit a crucial enzyme in the HIV life cycle. ajol.infonih.gov
In vitro studies have demonstrated that this compound is a moderately potent inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA, a necessary step for viral replication. nih.govfrontiersin.orgmdpi.com The mechanism of this inhibition is believed to be related to the compound's ability to bind with the DNA template. bibliotekanauki.pl By targeting the DNA polymerase activity of HIV-1 RT, this compound effectively hinders a key process in the establishment of HIV infection. tandfonline.comthieme-connect.com The fitness, or replication capacity, of a virus is a key determinant of its pathogenesis, and inhibiting enzymes like RT can significantly reduce this capacity. nih.gov
The evaluation of such antiviral activity is typically conducted using cell-based assays where viral replication is monitored. nih.gov For instance, the cytopathic effect (CPE) inhibitory assay is a common method used to screen for antiviral activity, where the ability of a compound to protect host cells from virus-induced damage and death is measured. nih.govjst.go.jpresearchgate.net
| Compound | Viral Target | Mechanism of Action | Reported IC₅₀ | Source |
|---|---|---|---|---|
| This compound | Human Immunodeficiency Virus-1 (HIV-1) | Inhibition of Reverse Transcriptase (RT) DNA Polymerase Activity | 43 µM | thieme-connect.com |
The analysis of gene and protein expression provides critical insights into how a compound modulates cellular processes. bio-rad.com These studies can reveal the downstream effects of a compound's interaction with its primary target and uncover broader biological impacts. nih.gov Methods like quantitative polymerase chain reaction (qPCR) and western blotting are standard techniques to measure changes in specific RNA and protein levels, respectively. bio-rad.com10xgenomics.com
While this compound has been identified as an HIV-1 RT inhibitor, detailed studies on its specific effects on host cell gene and protein expression profiles are not extensively documented in publicly available research. Such analyses would be valuable to understand the broader cellular response to the compound, including potential off-target effects or modulation of pathways related to immunity and inflammation.
Advanced In Vitro Systems for Mimicking Biological Complexity
To better predict human responses, drug development is increasingly moving beyond traditional two-dimensional (2D) cell cultures towards models that more accurately replicate the complexity of human tissues. nih.gov
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment by mimicking the natural structure and cell-cell interactions of tissues. abcam.commdpi.com These models are increasingly used in cancer research and drug discovery to provide more accurate data on drug efficacy and toxicity compared to 2D cultures. abcam.comresearchgate.net Currently, there is no specific research published on the evaluation of this compound using 3D cell culture models.
Organ-on-a-chip (OOC) and other microphysiological systems (MPS) are at the forefront of in vitro modeling. mdpi.com These microfluidic devices are lined with living human cells to recreate the multi-cellular architecture, tissue-tissue interfaces, and mechanical forces of a functional organ unit. harvard.eduwikipedia.org OOC technology offers a powerful platform for studying organ-level pathophysiology and drug responses. nih.goveuropa.eu To date, studies specifically employing OOC or MPS technology to investigate the pharmacokinetics or efficacy of this compound have not been reported in the scientific literature.
High-Throughput Screening (HTS) in Compound Discovery
High-Throughput Screening (HTS) leverages automation and robotics to test hundreds of thousands of compounds for their activity against a specific biological target in a short period. bmglabtech.comwikipedia.org This process is a cornerstone of modern drug discovery, enabling the rapid identification of "hit" compounds from large chemical libraries that can be optimized into lead candidates. sygnaturediscovery.com While this compound has been noted in the context of HTS for its binding affinity, detailed results from large-scale screening campaigns involving this specific compound are not publicly available. googleapis.com
Future Research Directions and Translational Perspectives for Swertifrancheside
Exploration of Novel Therapeutic Targets and Pathways
Initially identified as a moderately potent inhibitor of HIV-1 reverse transcriptase, the biological activity of swertifrancheside is likely broader than currently understood. nih.govmdpi.com Future research should aim to uncover additional molecular targets and signaling pathways modulated by this complex natural product.
The xanthone (B1684191) and flavonoid moieties that constitute this compound are known to interact with a wide array of biological molecules. mdpi.com Xanthone derivatives, for instance, have been reported to exhibit antimicrobial, antidiabetic, antioxidant, antiviral, anti-Alzheimer, and anti-inflammatory activities by binding to multiple protein receptors. mdpi.com Given that this compound is a dimer of these two pharmacologically significant classes, it is plausible that it possesses a multi-target profile.
One promising avenue of investigation is its potential as an inhibitor of other viral enzymes or cellular proteins essential for viral replication. Beyond its anti-HIV activity, its role as a DNA ligase (ATP) inhibitor suggests it may interfere with fundamental cellular processes that could be relevant in other diseases, including cancer. nih.gov Research has shown that some natural xanthones are selectively cytotoxic to human cancer cell lines. mdpi.com
Furthermore, the anti-inflammatory and antioxidant properties reported for similar flavonoid glycosides warrant a deeper investigation into this compound's effects on inflammatory pathways and oxidative stress markers. ontosight.ai Exploring its impact on signaling cascades such as NF-κB, MAPK, and PI3K/Akt, which are central to inflammation and cell survival, could reveal novel therapeutic applications for inflammatory disorders and neurodegenerative diseases.
Development of Bio-inspired Synthetic Routes for Scalable Production
The natural abundance of this compound in Swertia franchetiana is limited, posing a significant challenge for extensive preclinical and clinical investigation. researchgate.net Therefore, the development of efficient and scalable synthetic routes is paramount for the continued exploration of this compound.
The biosynthesis of xanthones in higher plants involves a mixed shikimate-acetate pathway. mdpi.com Understanding the specific enzymatic steps leading to the formation of the xanthone core and the subsequent dimerization and glycosylation to form this compound can provide a blueprint for bio-inspired synthetic strategies. This could involve chemoenzymatic approaches, where key steps are carried out by purified enzymes or engineered microorganisms, or total synthesis inspired by the proposed biosynthetic pathway.
Recent advances in synthetic organic chemistry, such as one-pot syntheses of the xanthone core using methods like the carbonylative Suzuki coupling reaction, offer potential starting points. mdpi.com However, the complexity of this compound, with its multiple stereocenters and the unique C-C linkage between the flavone (B191248) and xanthone units, requires highly stereoselective and efficient coupling methodologies.
The development of a scalable synthesis would not only provide a reliable source of this compound for research but also enable the creation of a library of analogues. These analogues, with systematic modifications to the core structure, would be invaluable for structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for its biological activities and to optimize its potency and selectivity.
Advanced Computational Modeling for Predictive Activity and Selectivity
Advanced computational modeling techniques can significantly accelerate the discovery and optimization of this compound's therapeutic potential. kuleuven.be These methods can provide insights into its mechanism of action, predict its activity against various targets, and guide the design of more potent and selective analogues. kth.se
Molecular docking studies can be employed to predict the binding modes of this compound to known and novel protein targets. For instance, while its inhibition of HIV-1 reverse transcriptase has been established, computational models could elucidate the specific binding site and interactions, explaining its moderate potency and potentially guiding modifications to enhance binding affinity. nih.gov Furthermore, virtual screening of this compound against a vast library of protein structures could identify new, unanticipated targets, thereby expanding its potential therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) models can be developed once a sufficient number of analogues with corresponding biological activity data are available. These models can identify the physicochemical properties and structural features that are most critical for activity, providing a predictive tool for designing new derivatives with improved pharmacological profiles.
Interdisciplinary Research Integrating Ethnobotany and Phytochemistry
The discovery of this compound from Swertia franchetiana, a plant used in traditional Chinese medicine for treating ailments like hepatitis and cholecystitis, underscores the value of integrating ethnobotanical knowledge with modern phytochemical analysis. acs.orgresearchgate.net Future research should continue to leverage this interdisciplinary approach to uncover the full therapeutic potential of not only this compound but also other related compounds from the Swertia genus.
Ethnobotanical information can provide valuable clues about the potential biological activities of a plant and its constituents. mdpi.com A systematic investigation of the traditional uses of Swertia species, coupled with detailed phytochemical profiling, can lead to the identification of new bioactive compounds and a better understanding of the synergistic effects of the plant's chemical constituents. scialert.net
The genus Swertia is known to produce a diverse array of secondary metabolites, including xanthones, flavonoids, iridoids, and triterpenoids. researchgate.net A comprehensive phytochemical analysis of different Swertia species, guided by ethnobotanical leads, could reveal other flavone-xanthone dimers or related compounds with unique biological activities. This approach has already led to the isolation of numerous compounds from the Gentianeae family, with a wide range of reported health benefits. mdpi.com
Q & A
Q. What frameworks support the ethical use of machine learning in this compound research?
- Methodological Guidance :
- Data Curation : Annotate datasets with ontology terms (e.g., ChEBI, PubChem) to ensure algorithmic interpretability .
- Bias Mitigation : Apply SHAP (SHapley Additive exPlanations) to audit model decisions for confounding variables .
- Transparency : Publish code on GitHub with Jupyter notebooks detailing preprocessing and hyperparameter tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
